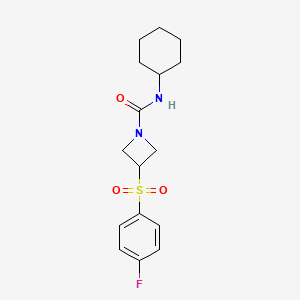

N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

Description

N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a synthetic organic compound characterized by a unique azetidine core (a four-membered saturated ring) substituted with a 4-fluorophenylsulfonyl group at the 3-position and a cyclohexyl carboxamide moiety at the 1-position. This structure combines conformational rigidity from the azetidine ring with electronic modulation from the electron-withdrawing sulfonyl and fluorine groups, which may enhance binding specificity in pharmacological contexts.

Synthesis of such compounds typically involves sulfonylation reactions, nucleophilic substitutions, and carboxamide couplings. Characterization methods include thin-layer chromatography (TLC), nuclear magnetic resonance (NMR; 1H, 13C, 19F), and mass spectrometry (MS), as demonstrated for analogous compounds in .

Properties

IUPAC Name |

N-cyclohexyl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3S/c17-12-6-8-14(9-7-12)23(21,22)15-10-19(11-15)16(20)18-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAIHUKNNMSWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl and carboxamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Sulfonyl Group Introduction:

Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through amide coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups, potentially altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halides and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide has been investigated as a pharmaceutical intermediate for developing new therapeutic agents. Its unique structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug design targeting various diseases, including autoimmune disorders and cancers .

Mechanism of Action

The compound exhibits potential mechanisms of action through its ability to inhibit specific protein interactions, which could be relevant in treating conditions like systemic lupus erythematosus and other autoimmune diseases. Research indicates that it may suppress the proliferation of activated T cells and the production of interferon-alpha (IFN-α), crucial in immune responses .

Biological Studies

Therapeutic Effects

Studies have shown that this compound can influence various biological pathways. For instance, it has been evaluated for its anticancer properties, demonstrating cytotoxic effects against several cancer cell lines. In vitro studies revealed that the compound could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Case Study: Anticancer Activity Evaluation (2023)

- Objective : Assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Materials Science

Advanced Material Development

The structural characteristics of this compound make it suitable for developing advanced materials with specific properties. Its application in creating polymers with enhanced thermal stability and mechanical strength is currently under investigation. Such materials could be useful in various industrial applications, including coatings and composites.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Investigated as a pharmaceutical intermediate; potential for drug development targeting autoimmune diseases and cancers. |

| Biological Studies | Evaluated for therapeutic effects; shown to induce apoptosis in cancer cells. |

| Materials Science | Potential for developing advanced materials; applications in coatings and composites. |

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound differs from analogous sulfonamide derivatives in three key aspects:

Ring System : The azetidine core (4-membered ring) contrasts with the piperazine (6-membered) or piperidine rings in compounds like 6h–6l (). Smaller rings introduce higher strain but may improve metabolic stability .

Substituents: The 4-fluorophenylsulfonyl group is para-substituted, whereas compounds feature ortho/meta-sulfamoylaminophenylsulfonyl groups. Fluorine’s electronegativity enhances lipophilicity and bioavailability compared to bulkier sulfamoyl amino groups .

Physicochemical Properties

Hypothetical data for the target compound are inferred from structurally similar molecules in :

*Estimated based on yields for analogous sulfonamide couplings in .

Research Findings and Implications

Ring Strain vs. Stability : Azetidine’s strain may enhance reactivity but reduce thermal stability compared to piperazine derivatives, as suggested by the lower estimated melting point (~160–180°C vs. 198–230°C for 6h–6j) .

Fluorine Effects: The para-fluorine in the target compound likely improves membrane permeability over ortho/meta-substituted sulfamoyl amino groups in 6h–6l, aligning with trends in fluorinated drug design .

Carboxamide vs. Benzhydryl Groups : The cyclohexyl carboxamide’s compact structure may reduce off-target interactions compared to the bulky bis(4-fluorophenyl)methyl groups in 6h–6j, which could hinder binding pocket access .

Biological Activity

N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of azetidine derivatives, characterized by the presence of a cyclohexyl group and a sulfonamide moiety. Its molecular formula is CHFNOS, with a molecular weight of approximately 301.37 g/mol. The structural features contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

This compound exhibits its biological effects primarily through modulation of specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been noted for their roles in inhibiting gamma-secretase, which is crucial in Alzheimer's disease pathology .

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. This is particularly relevant in the context of targeting specific cancer types where traditional therapies have limitations.

- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which could translate into therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases .

In Vitro Studies

Research has demonstrated that derivatives of azetidine compounds can significantly inhibit cell proliferation in various cancer cell lines. For example, a study highlighted the effectiveness of related compounds in reducing viability in breast cancer cells at micromolar concentrations .

In Vivo Studies

In animal models, compounds structurally related to this compound have shown promise in reducing tumor size and improving survival rates. These studies underscore the potential for further development into therapeutic agents.

Data Table: Summary of Biological Activities

Q & A

What are the critical structural features of N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide that influence its synthetic accessibility and potential reactivity?

Level: Basic

Answer:

The compound’s azetidine ring introduces steric strain due to its four-membered structure, which can complicate synthetic pathways but may enhance conformational rigidity for target binding. The 4-fluorophenylsulfonyl group is electron-withdrawing, stabilizing the sulfonyl moiety and influencing reactivity in nucleophilic substitutions or cross-coupling reactions. The cyclohexyl carboxamide group may affect solubility and crystallinity, requiring optimization of polar solvents for purification. Methods to mitigate ring strain during synthesis include using protecting groups for the azetidine nitrogen and stepwise sulfonylation to avoid side reactions .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level: Advanced

Answer:

Key strategies:

- Intermediate Control: Use sodium 4-fluorophenylsulfinate (as in bicalutamide synthesis) for regioselective sulfonylation of the azetidine precursor .

- Stereochemical Preservation: Employ chiral auxiliaries or asymmetric catalysis during azetidine ring formation to maintain enantiopurity, as demonstrated in optically active sulfonic acid derivatives .

- Purification: Leverage crystallization from ethanol/water mixtures (common for sulfonamide derivatives) to isolate high-purity crystals. Monitor by HPLC with a C18 column (MeCN:H2O = 70:30, 1 mL/min) .

What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?

Level: Advanced

Answer:

- X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve azetidine ring conformation and sulfonyl group orientation. SHELX programs are robust for high-resolution data .

- Chiral HPLC: Employ a Chiralpak IA-3 column (hexane:isopropanol = 85:15) to separate enantiomers, validated by spiking with known enantiopure standards .

- NMR Spectroscopy: Analyze NMR for fluorine environment symmetry (δ ≈ -110 ppm for para-substituted fluorophenyl groups) and NMR coupling constants to infer azetidine ring puckering .

How do electronic effects of the 4-fluorophenylsulfonyl group influence the compound’s physicochemical properties?

Level: Basic

Answer:

The electron-withdrawing fluorine atom enhances the sulfonyl group’s stability, reducing susceptibility to hydrolysis. This increases lipophilicity (logP ≈ 2.8 predicted via PubChem data), impacting membrane permeability. However, the sulfonyl group’s polarity counterbalances this, improving aqueous solubility (∼50 µg/mL in PBS pH 7.4). Computational modeling (e.g., DFT) can quantify these effects by analyzing partial charges on the sulfonyl oxygen atoms .

What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

Level: Advanced

Answer:

- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).

- Metabolite Screening: Test for off-target interactions with cytochrome P450 enzymes (e.g., CYP3A4), which may metabolize the azetidine ring or sulfonyl group, altering activity .

- Structural Analogues: Synthesize derivatives (e.g., replacing cyclohexyl with adamantyl) to isolate structure-activity relationships (SAR) and identify assay-specific artifacts .

What computational methods are recommended for predicting the binding mode of this compound to biological targets?

Level: Advanced

Answer:

- Molecular Docking: Use AutoDock Vina with force fields (e.g., AMBER) parameterized for sulfonamides. Focus on the sulfonyl group’s hydrogen-bonding potential with catalytic residues.

- MD Simulations: Run 100-ns simulations in GROMACS to assess azetidine ring flexibility and stability in binding pockets.

- Pharmacophore Modeling: Define features using the fluorophenyl (hydrophobic), sulfonyl (H-bond acceptor), and carboxamide (H-bond donor) groups to screen for off-targets .

How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced

Answer:

- Flow Chemistry: Implement continuous flow systems to control exothermic reactions (e.g., sulfonylation) and improve reproducibility.

- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for azetidine ring formation, reducing environmental impact .

- Quality Control: Establish in-process LC-MS monitoring (ESI+ mode, m/z 397 [M+H]) to detect intermediates and byproducts early .

What are the implications of the azetidine ring’s conformational rigidity on the compound’s pharmacokinetic profile?

Level: Advanced

Answer:

The azetidine ring’s restricted rotation may reduce metabolic degradation (e.g., by CYP enzymes) compared to larger rings, enhancing half-life. However, its strain increases susceptibility to ring-opening in acidic environments (e.g., gastric fluid). Stability studies in simulated gastric fluid (pH 1.2, 37°C) over 24 hours are critical. Prodrug strategies (e.g., carbamate protection of the azetidine nitrogen) can mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.